molecular formula C24H26ClN3O2 B284839 Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate

Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate

Cat. No.: B284839
M. Wt: 423.9 g/mol
InChI Key: ODERMLDHDHJZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate, also known as EBPQ, is a quinolinecarboxylate derivative with potential therapeutic properties. EBPQ has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis. In neurological disorders, this compound has been shown to modulate the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In animal models of neurological disorders, this compound has been shown to improve cognitive function and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate is that it has been shown to have potent anticancer and neuroprotective effects in animal models. It is also relatively easy to synthesize in the laboratory. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its safety and efficacy in humans, which may lead to the development of new treatments for cancer and neurological disorders. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.

Synthesis Methods

The synthesis of Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate involves the reaction of 6-chloro-8-methyl-3-quinolinecarboxylic acid with benzylpiperazine in the presence of ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

Ethyl 4-(4-benzyl-1-piperazinyl)-6-chloro-8-methyl-3-quinolinecarboxylate has been studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-6-chloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C24H26ClN3O2/c1-3-30-24(29)21-15-26-22-17(2)13-19(25)14-20(22)23(21)28-11-9-27(10-12-28)16-18-7-5-4-6-8-18/h4-8,13-15H,3,9-12,16H2,1-2H3

InChI Key

ODERMLDHDHJZLH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCN(CC3)CC4=CC=CC=C4)Cl)C

Origin of Product

United States

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